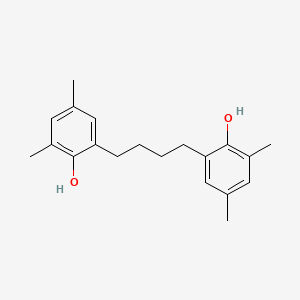
2,4-Xylenol, 6,6'-butylidenebis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Xylenol, 6,6’-butylidenebis-: is a chemical compound with the molecular formula C20H26O2 . It is known for its unique structure, which includes two xylenol groups connected by a butylidene bridge. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Xylenol, 6,6’-butylidenebis- typically involves the reaction of 2,4-xylenol with butyraldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the butylidene bridge between the two xylenol units .
Industrial Production Methods: In industrial settings, the production of 2,4-Xylenol, 6,6’-butylidenebis- is carried out in large-scale reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly, catalysts and solvents are used to facilitate the reaction and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Xylenol, 6,6’-butylidenebis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated and nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,4-Xylenol, 6,6’-butylidenebis- is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the production of polymers and resins .
Biology: In biological research, the compound is used to study enzyme interactions and metabolic pathways. Its unique structure allows it to act as a model compound in various biochemical studies .
Medicine: Its ability to undergo various chemical reactions makes it a valuable tool in drug discovery .
Industry: In industrial applications, 2,4-Xylenol, 6,6’-butylidenebis- is used in the production of specialty chemicals, coatings, and adhesives. Its chemical stability and reactivity make it suitable for various industrial processes .
Wirkmechanismus
The mechanism of action of 2,4-Xylenol, 6,6’-butylidenebis- involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic rings and hydroxyl groups allow it to form hydrogen bonds and π-π interactions with target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
2,4-Xylenol: A simpler compound with similar aromatic properties but lacking the butylidene bridge.
Bisphenol A: Another compound with two aromatic rings connected by a bridge, but with different substituents and properties.
4,4’-Methylenebis(2,6-xylenol): A compound with a methylene bridge instead of a butylidene bridge.
Uniqueness: 2,4-Xylenol, 6,6’-butylidenebis- is unique due to its butylidene bridge, which imparts distinct chemical and physical properties. This structural feature allows it to participate in specific reactions and interactions that are not possible with similar compounds .
Eigenschaften
CAS-Nummer |
3772-23-4 |
|---|---|
Molekularformel |
C20H26O2 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
2-[4-(2-hydroxy-3,5-dimethylphenyl)butyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C20H26O2/c1-13-9-15(3)19(21)17(11-13)7-5-6-8-18-12-14(2)10-16(4)20(18)22/h9-12,21-22H,5-8H2,1-4H3 |
InChI-Schlüssel |
WIDWYXNFFSBCFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)CCCCC2=CC(=CC(=C2O)C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


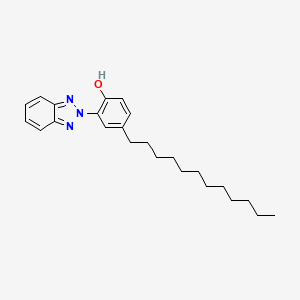


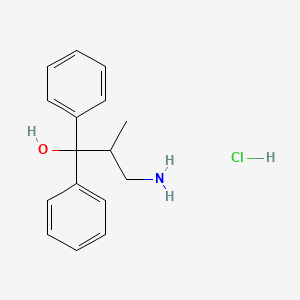

![1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid, 7-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-6-nitro-4-oxo-](/img/structure/B13738627.png)
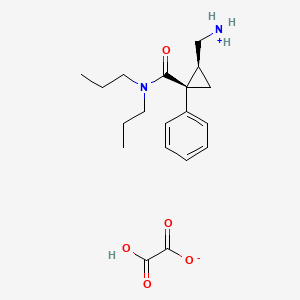

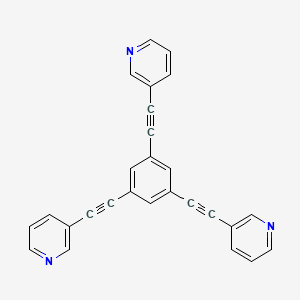
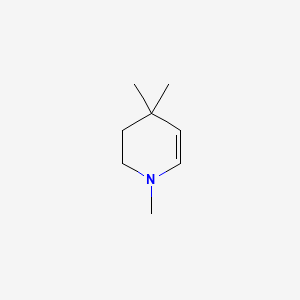
![benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate](/img/structure/B13738656.png)
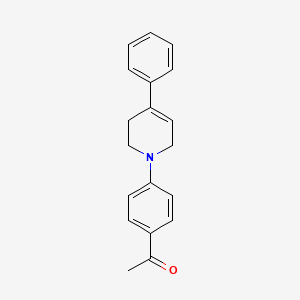
![aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone](/img/structure/B13738672.png)

